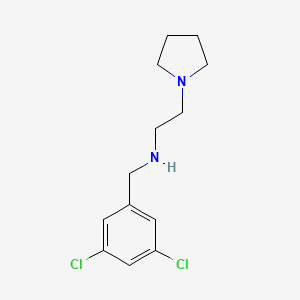
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a dichlorobenzyl group and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorination of benzyl chloride.
Nucleophilic Substitution: The 3,5-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the dichlorobenzyl group to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- n-(3,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the specific positioning of the dichloro groups on the benzyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H18Cl2N2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-7-11(8-13(15)9-12)10-16-3-6-17-4-1-2-5-17/h7-9,16H,1-6,10H2 |
InChI Key |
RNAWFIUOMITIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















